molecular formula C17H17BrN2O3S B2870821 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942007-19-4

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2870821
CAS No.: 942007-19-4
M. Wt: 409.3
InChI Key: HBVZAKHARXPGNZ-UHFFFAOYSA-N
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Description

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound with the CAS Registry Number 942007-19-4 . Its molecular formula is C 17 H 17 BrN 2 O 3 S, and it has a molecular weight of approximately 409.3 g/mol . This molecule is a derivative of 1,2,3,4-tetrahydroquinoline, a privileged scaffold in medicinal chemistry that is widely found in a variety of pharmacologically active compounds . The tetrahydroquinoline (THQ) core is recognized as a significant structure in drug discovery due to its presence in compounds with a wide range of biological activities . Researchers value this scaffold for developing novel therapeutic agents, making specialized derivatives like this benzamide compound valuable for chemical biology and drug discovery programs . The compound is offered with a purity of 95%+ and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can access this product through various suppliers, with availability in milligram quantities for laboratory studies . For specific pricing and delivery options, please contact us directly.

Properties

IUPAC Name

2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-4-5-12-11-13(8-9-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVZAKHARXPGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.

    Bromination: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the brominated tetrahydroquinoline and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted tetrahydroquinoline derivatives.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, or thiols.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The tetrahydroquinoline moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analog: 2-Bromo-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (CAS 922000-23-5)

This compound (CAS 922000-23-5, BI96901) shares the tetrahydroquinoline-benzamide backbone but replaces the mesyl group with a 2-oxo substituent . Key differences include:

  • Molecular Weight : The oxo analog has a lower molecular weight (345.19 g/mol vs. 417.28 g/mol for the target compound), reflecting the absence of the sulfur-containing mesyl group.
  • Electronic Effects : The mesyl group is a strong electron-withdrawing group, which may increase the compound’s stability and alter its reactivity in cross-coupling or substitution reactions compared to the oxo group.
  • Applications : While BI96901 is marketed for research use, the mesyl derivative’s enhanced electron-withdrawing properties could make it more suitable for medicinal chemistry applications requiring prolonged metabolic stability.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

This benzamide derivative features a 3-methylbenzamide group and an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization . In contrast:

  • Synthetic Utility : The hydroxy-dimethyl group in the analog facilitates catalysis, whereas the mesyl group in the target compound could serve as a leaving group or modulate electronic effects in synthetic pathways.

Quinazolinone Derivatives (e.g., 3-Substituted-6-Bromo-2-(3-Nitrophenyl) Quinazolin-4(3H)-one)

While structurally distinct (quinazolinone vs. tetrahydroquinoline core), these derivatives share bromine and benzamide-like motifs . Key contrasts include:

  • Synthesis: Both compounds use brominated precursors, but the target’s mesyl group likely requires sulfonylation steps, contrasting with the oxidative conditions (e.g., (diacetoxyiodo)benzene) used for quinazolinones.

Neuroleptic Benzamide Derivatives (Amisulpride, Sulpiride)

These clinically used neuroleptics highlight the pharmacological relevance of benzamide scaffolds . Differences include:

  • Bioactivity: Structural variations in the amine and aromatic regions critically influence receptor affinity, suggesting the target compound’s tetrahydroquinoline-mesyl motif could target distinct neurological pathways.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Application
Target Compound C17H16BrN2O3S 417.28 1-Methanesulfonyl Medicinal Chemistry, Catalysis
2-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C16H13BrN2O2 345.19 2-Oxo Research (BI96901)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 3-Methyl, N,O-Bidentate Catalysis (C–H Functionalization)
Amisulpride C17H27N3O4S 369.48 Methoxyethylsulfonyl Neuroleptic Drug

Research Findings and Challenges

  • Differentiation of Analogs: Benzamide derivatives are notoriously difficult to distinguish analytically due to structural similarities . Advanced techniques (e.g., X-ray crystallography via SHELX or ORTEP-3 ) are critical for structural elucidation.
  • Synthetic Challenges: Introducing the mesyl group likely requires controlled sulfonylation conditions, contrasting with the oxidative cyclization used for quinazolinones .
  • Biological Implications : The mesyl group’s electron-withdrawing nature may enhance binding to electron-rich biological targets, a hypothesis requiring further validation.

Biological Activity

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety, which contribute to its unique reactivity and biological properties.

The molecular formula of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is C17H17BrN2O3S, with a molecular weight of approximately 409.3 g/mol. The presence of the bromine atom and the sulfonyl group enhances its pharmacological potential by facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several bioactive properties, primarily in the context of antimicrobial and anticancer activities. The tetrahydroquinoline structure is known for its versatility in forming derivatives that can interact with different biological pathways.

Antimicrobial Activity

Studies have shown that compounds similar to 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide possess significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth through multiple mechanisms, including disruption of membrane integrity and interference with essential metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated MIC values in the low microgram/mL range against resistant strains such as Staphylococcus aureus (MRSA) .

Anticancer Potential

The structural features of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide suggest potential anticancer activity:

  • Targeting Cancer Cells : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound may enhance the overall efficacy of treatment regimens against certain cancers.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent. Below are key findings from various studies:

Study FocusFindings
Antimicrobial EfficacyExhibited potent activity against MRSA with an MIC of 0.25 μg/mL .
Mechanism ExplorationDisruption of bacterial membrane integrity and regulation of essential proteins involved in metabolism .
Anticancer ActivityInduction of apoptosis in various cancer cell lines; further studies needed to elucidate specific pathways .

Case Studies

Several case studies have explored the biological activity of compounds related to 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

  • Study on MRSA Resistance :
    • Researchers found that modifications to the benzamide structure could enhance activity against MRSA strains resistant to conventional antibiotics.
    • Results indicated a reduction in bacterial load in treated models compared to controls.
  • Cancer Cell Line Studies :
    • In vitro studies showed that treatment with the compound led to significant reductions in cell viability across several cancer types.
    • Apoptotic markers were upregulated following treatment, suggesting a mechanism involving programmed cell death.

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